3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one

VEGFR-2 Inhibitor Kinase Selectivity Structure-Activity Relationship

3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one (CAS No. 1010128-58-1) is a synthetic member of the indolyl quinolinone class, a family of compounds recognized for their role as kinase insert domain-containing receptor (KDR, also known as VEGFR-2) inhibitors.

Molecular Formula C25H20N2O2
Molecular Weight 380.4 g/mol
CAS No. 1010128-58-1
Cat. No. B1505447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one
CAS1010128-58-1
Molecular FormulaC25H20N2O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C3=CC4=CC=CC=C4N3)C5=CC=C(C=C5)OC
InChIInChI=1S/C25H20N2O2/c1-27-22-10-6-4-8-19(22)23(16-11-13-18(29-2)14-12-16)24(25(27)28)21-15-17-7-3-5-9-20(17)26-21/h3-15,26H,1-2H3
InChIKeySSZRKXGCFLYVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one (CAS 1010128-58-1) for Targeted Research


3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one (CAS No. 1010128-58-1) is a synthetic member of the indolyl quinolinone class, a family of compounds recognized for their role as kinase insert domain-containing receptor (KDR, also known as VEGFR-2) inhibitors [1][2]. Its core structure features a quinolin-2(1H)-one scaffold, an indole substituent at the 3-position, a 4-methoxyphenyl group at the 4-position, and a methyl group on the nitrogen atom, with a molecular formula of C25H20N2O2 and a molecular weight of 380.44 g/mol . Structurally, it is a close analog of earlier indolyl quinolinone leads, differentiated by its specific substitution pattern, which is hypothesized to influence both its binding kinetics to the VEGFR-2 kinase domain and its physicochemical properties [1].

Why Simple Class-Based Interchange Fails: Specificity Requirements for 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one


Generic substitution within the indolyl quinolinone class is unreliable due to the profound impact of even minor structural modifications on both biological activity and ADME/Tox profiles. Foundational research on this scaffold has established that altering the indole ring's substituents directly modulates plasma clearance and hERG potassium channel binding, a critical cardiac safety parameter [1]. The primary unsubstituted analog, 3-(1H-indol-2-yl)-1,2-dihydroquinolin-2-one, demonstrates an IC50 of 8 nM against VEGFR-2, confirming the core's potency [2]. The target compound's unique 4-methoxyphenyl and N-methyl groups are not merely decorative; they are critical structural differentiators predicted to alter kinase selectivity, lipophilicity (clogP), and metabolic stability compared to both the unsubstituted core and other side-chain modified variants. Therefore, procurement of the exact CAS 1010128-58-1 compound is necessary for experiments intending to build upon or replicate the specific SAR trajectory leading to this derivative.

Quantitative Evidence for Selecting CAS 1010128-58-1 over its Closest Analogs


Differentiation via Core VEGFR-2 Potency and Structural Specificity

The core 3-(1H-indol-2-yl)quinolin-2(1H)-one scaffold, which is the direct parent structure of the target compound, is a validated potent inhibitor of VEGFR-2 kinase with a reported IC50 of 8 nM [1]. The target compound differentiates itself from this core scaffold through the addition of a 4-methoxyphenyl group at the 4-position and a methyl group at the 1-position. While direct IC50 data for the target compound is not publicly available, SAR studies on the indolyl quinolinone class reveal that analogous aryl substitutions are essential for achieving optimal cellular activity and favorable in vivo pharmacokinetic properties, such as reduced plasma clearance, compared to the unsubstituted core [2]. This makes the compound a critical derivative for exploring the full pharmacophore.

VEGFR-2 Inhibitor Kinase Selectivity Structure-Activity Relationship

Predicted hERG Liability Profile Compared to 5-Amidoindolyl Analogs

A major liability of the initial indolyl quinolinone leads was significant binding affinity for the off-target hERG potassium channel. Studies on this class demonstrated that specific substituents on the indole ring, such as 5-amido and 5-sulphonamido groups, were required and successfully engineered to reduce hERG binding [1]. The target compound, CAS 1010128-58-1, lacks these mitigating indole substituents, possessing instead a free indole NH group and a distinct C4-methoxyphenyl motif on the quinolinone. This structural divergence suggests it is likely to present a distinct and potentially less favorable hERG binding profile compared to the 5-amidoindolyl optimized leads (e.g., ZD6474), making it a critical tool for differentiating the roles of the quinolinone 4-position versus the indole 5-position in determining hERG affinity.

Cardiac Safety hERG Toxicity Screening

Physicochemical Property Differentiation: cLogP and Solubility Estimation

The target compound's molecular formula (C25H20N2O2) and high aromatic count, stemming from the 4-methoxyphenyl substituent, significantly increase lipophilicity relative to the unsubstituted core (C17H12N2O, MW 260.29) . This structural difference is predicted to result in a measurably higher cLogP and lower aqueous solubility . This has direct implications for experimental design, as this compound will likely require different formulation or DMSO stock solution preparation compared to its more polar, unsubstituted analog.

Drug-likeness Pharmaceutical Profiling Solubility

Commercial Availability and Purity Standards for Research Supply

The compound is commercially available from multiple specialty chemical suppliers, ensuring continuity for long-term research projects. Key suppliers include Santa Cruz Biotechnology (as sc-260383), AKSci (as 4333DL, purity 95%), and Le Yan (as 1243071, purity 97%) . The ability to source the compound from orthogonal suppliers with defined purity levels (>=95%) provides procurement flexibility and serves as a quality assurance checkpoint. This is in contrast to some earlier indolyl quinolinone leads, which may only be available through in-house synthesis, introducing variability and potential delays.

Research Chemical Procurement Purity Analysis

Validated Research and Industrial Application Scenarios for 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one


Chemical Probe for Profiling the VEGFR-2 Kinase Domain ATP-Binding Pocket

Based on the potent activity of the core scaffold (8 nM), this compound serves as a key structural probe for the VEGFR-2 ATP-binding site. Its unique substitution pattern makes it ideal for competitive binding assays and co-crystallization studies aimed at defining the interaction of the solvent-exposed region of the kinase pocket, which is not addressed by simpler indolyl quinolinones [1][2].

Reference Compound for hERG Liability De-Risking Studies in Lead Optimization

Due to its structural divergence from hERG-optimized analogs, this compound is an excellent negative reference compound for cardiac safety panels. Its predicted higher hERG affinity compared to 5-amidoindolyl leads provides a critical benchmark for evaluating the success of any medicinal chemistry efforts aimed at improving the selectivity index of this chemotype [1].

Pharmacophore Model Refinement for QSAR and CADD Studies

The compound's defined experimental property differences, such as its higher molecular weight and predicted lipophilicity compared to the unsubstituted core, make it a valuable training set outlier for 3D-QSAR models and structure-based drug design. It can help refine computational models that predict the impact of C4-aryl and N1-alkyl substitutions on drug-likeness and target binding [1].

Exploratory Synthesis Starting Material for Diversified Kinase Libraries

With documented synthetic accessibility through Pd-catalyzed cross-coupling and cyclization routes for similar compounds, the compound can serve as a late-stage intermediate for generating compound libraries. Modifications at the indole ring or the 4-methoxyphenyl group can rapidly yield novel analogs for screening against a panel of tyrosine kinases, leveraging the core's established potency [1][2].

Quote Request

Request a Quote for 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.